Thalictiin

Antioxidant Activity DPPH Assay β-Carotene Bleaching

Thalictiin (CAS 23598-21-2) is a naturally occurring flavonoid 7-O-glycoside with the IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, corresponding to apigenin-7-O-β-D-galactopyranoside. First isolated in 1960 from the leaves of Thalictrum thunbergii DC.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 23598-21-2
Cat. No. B12654911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalictiin
CAS23598-21-2
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18+,19+,20-,21-/m1/s1
InChIKeyKMOUJOKENFFTPU-OBJCFNGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalictiin (CAS 23598-21-2): Chemical Identity and Core Characteristics for Scientific Procurement


Thalictiin (CAS 23598-21-2) is a naturally occurring flavonoid 7-O-glycoside with the IUPAC name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, corresponding to apigenin-7-O-β-D-galactopyranoside [1]. First isolated in 1960 from the leaves of Thalictrum thunbergii DC. with a reported melting point of 238–239 °C and optical rotation [α]D19 −116.19° [2], the compound has a molecular formula of C21H20O10 and a molecular weight of 432.4 g/mol [3]. Critically, Thalictiin is chemically distinct from the more commonly referenced Apigetrin/Cosmosiin (apigenin-7-O-β-D-glucopyranoside, CAS 578-74-5), despite widespread conflation in vendor catalogs and some database entries [4]. The galactose-for-glucose substitution at the 7-position defines Thalictiin as a discrete chemical entity with its own CAS registry number, PubChem CID 5464455, and ChEMBL ID CHEMBL487995 [1][3].

Why Thalictiin (Apigenin-7-O-β-D-galactoside) Cannot Be Interchanged with Apigenin-7-O-β-D-glucoside in Research Procurement


Although Thalictiin (apigenin-7-O-galactoside) and Apigetrin (apigenin-7-O-glucoside) share the same apigenin aglycone core and differ only in the C4 epimeric configuration of the sugar moiety (galactose vs. glucose), this single stereochemical difference has demonstrable consequences for biological activity ranking and analytical identity. In a direct multi-compound comparison of 10 isolated flavonoids from Sisymbrium irio, apigenin-7-O-galactoside was identified as the most potent antioxidant, outperforming apigenin-7-O-β-D-glucoside in both DPPH and β-carotene bleaching assays [1]. Furthermore, the Verbena officinalis study by Rehecho et al. (2011) reported that the apigenin 7-glucoside/galactoside pair exhibited negligible DPPH radical scavenging activity (IC50 > 1000 μg/mL) as pure compounds, starkly contrasting with apigenin 7-diglucuronide (IC50 = 10.9 ± 0.5 μg/mL), highlighting that glycosylation type and position—not merely the aglycone—dictate antioxidant potency [2]. Substituting the glucoside for the galactoside in a research protocol would therefore introduce an uncontrolled variable, invalidating cross-study comparisons and potentially altering observed bioactivity profiles.

Quantitative Differentiation Evidence for Thalictiin (CAS 23598-21-2) versus Closest Analogs


Antioxidant Potency Ranking: Apigenin-7-O-galactoside (Thalictiin) as the Most Potent Among 10 Co-Isolated Sisymbrium irio Flavonoids

In a 2011 study by Awaad et al., ten flavonoids were isolated from the aerial parts of Sisymbrium irio and assessed for antioxidant activity using DPPH and β-carotene bleaching assays. Among all tested compounds—including apigenin, apigenin-7-O-β-D-glucoside, luteolin-7-O-glucoside, apigenin-7-di-glucoside, apigenin-7-O-(6″acetyl)glucoside, apigenin-7-O-gluco(6″-1″′)rhamnoside, apigenin-7-O-gluco(6″-1″′)rhamnoside-5-methoxide, kaempferol, and kaempferol-3-xyloside-7-galactoside—apigenin-7-O-galactoside (Thalictiin) demonstrated the highest antioxidant potency [1]. This is a direct head-to-head comparison within a single experimental framework, establishing that the galactoside substitution at the 7-position confers superior radical-scavenging capacity relative to the corresponding 7-O-glucoside and other glycosylated derivatives [1].

Antioxidant Activity DPPH Assay β-Carotene Bleaching Flavonoid Glycoside Comparison

hSGLT1 Transporter Inhibition: Glucose-to-Galactose Substitution Does Not Alter Inhibitory Potency, Supporting Mechanistic Interchangeability in Glucose Uptake Studies

Kottra and Daniel (2007) investigated 27 flavonoid compounds for their interaction with the human sodium-coupled glucose transporter hSGLT1 expressed in Xenopus laevis oocytes using two-electrode voltage clamp. They reported that the inward current evoked by 1 mM α-methyl-D-glucopyranoside was potently reduced by various flavonoid glycosides, and critically, the inhibitory potency remained unchanged when the attached glucose was replaced by galactose [1]. This finding was explicitly demonstrated across multiple flavonoid scaffolds, establishing that for apigenin-7-O-glycosides, the galactoside (Thalictiin) and glucoside (Apigetrin) forms exhibit equivalent hSGLT1 inhibitory activity [1]. The inhibition was characterized as competitive with high affinity, particularly when the sugar was attached at the 4′ position of the flavonoid ring, though 7-position glycosides also showed activity [1].

hSGLT1 Inhibition Glucose Transport Flavonoid Glycoside SAR Xenopus Oocyte Electrophysiology

Intrinsic DPPH Radical Scavenging Activity of Apigenin 7-O-Glycosides: Weak as Pure Compounds, Differentiated by Glycosylation Pattern

Rehecho et al. (2011) evaluated the DPPH radical scavenging activity of purified flavonoid glycosides isolated from Verbena officinalis. In this study, apigenin 7-O-glucoside/galactoside (the two compounds were assessed together in the 'glucoside/galactoside' column) exhibited an IC50 > 1000 μg/mL, indicating negligible direct radical scavenging activity as a pure compound [1]. This contrasted sharply with apigenin 7-O-diglucuronide, which showed an IC50 of 10.9 ± 0.5 μg/mL [1]. For context, the positive control BHA had an IC50 of 4.05 ± 0.73 μg/mL [1]. This data demonstrates that the type and complexity of the sugar moiety at the 7-position—not merely its presence—determines intrinsic radical scavenging capacity, and that simple monoglycosides (glucoside or galactoside) are markedly weaker than diglucuronide derivatives in this assay system [1].

DPPH Radical Scavenging Structure-Activity Relationship Flavonoid Glycoside Verbena officinalis

Physicochemical Differentiation: Melting Point and Optical Rotation Distinguish Thalictiin from Apigenin-7-O-glucoside

The original 1960 isolation paper from Thalictrum thunbergii DC. reports Thalictiin as pale yellowish-white microneedles with a melting point of 238–239 °C and an optical rotation of [α]D19 −116.19° [1]. In comparison, the glucoside analog Apigetrin (apigenin-7-O-β-D-glucopyranoside, CAS 578-74-5) has a reported melting point range of 230–237 °C [2]. The approximately 2–8 °C upward shift in melting point for the galactoside reflects the stereochemical difference at C4 of the sugar moiety, providing a practical quality-control differentiator. Additionally, Thalictiin has a computed XlogP of -0.10 and a topological polar surface area (TPSA) of 166.00 Ų [3], parameters relevant to chromatographic retention and membrane permeability predictions.

Melting Point Optical Rotation Quality Control Identity Confirmation

Predicted OATP1B1 Inhibition: A Potential Drug-Interaction Liability Profile for Thalictiin

Computational ADMET prediction via admetSAR 2.0 indicates that Thalictiin has a high probability (95.14%) of being an OATP1B1 inhibitor, along with a 94.80% probability of OATP1B3 inhibition [1]. OATP1B1 (SLCO1B1) is a hepatic uptake transporter critical for the clearance of statins, angiotensin II receptor blockers, and numerous other drugs. While these are in silico predictions requiring experimental validation, they suggest a potential liability profile that may differentiate Thalictiin from other apigenin glycosides in drug-interaction studies. Additional predicted ADMET properties include moderate human intestinal absorption probability (55.48%), high Caco-2 permeability probability (92.36%), and a human oral bioavailability probability of 82.86% [1]. CYP inhibition predictions suggest potential for CYP2C19 (94.26%), CYP2D6 (95.01%), and CYP1A2 (92.03%) inhibition [1].

OATP1B1 Inhibition ADMET Prediction Drug-Drug Interaction Hepatic Uptake Transporter

Recommended Research and Industrial Application Scenarios for Thalictiin (CAS 23598-21-2) Based on Evidence


Comparative Flavonoid Antioxidant Structure-Activity Relationship (SAR) Studies

Thalictiin is the preferred compound for SAR studies examining the effect of sugar C4 stereochemistry (galactose vs. glucose) on antioxidant potency. The Sisymbrium irio study provides direct evidence that the galactoside ranks #1 among 10 co-isolated flavonoids, outperforming the glucoside analog [1]. Researchers investigating how the axial vs. equatorial C4 hydroxyl configuration influences electron-donating capacity and radical stabilization should select Thalictiin as the galactoside representative alongside Apigetrin as the glucoside comparator, within the same experimental framework.

hSGLT1-Mediated Glucose Transport Modulation Research

For studies of intestinal glucose transport inhibition via hSGLT1, Thalictiin and Apigetrin are functionally interchangeable based on the Kottra & Daniel (2007) finding that glucose-to-galactose substitution does not alter inhibitory potency [2]. Procurement decisions can therefore be driven by cost, purity, or supplier availability without compromising the SGLT1 mechanistic endpoint. This equivalence also makes Thalictiin a useful tool compound for negative-control or sugar-specificity experiments within flavonoid glycoside transporter interaction studies.

Quality Control Reference Standard for Differentiating Apigenin 7-O-Glycoside Isomers

Given the widespread conflation of Thalictiin (CAS 23598-21-2) with Apigetrin (CAS 578-74-5) in vendor catalogs and databases, Thalictiin serves as an essential reference standard for analytical laboratories. Its distinct melting point (238–239 °C) and optical rotation ([α]D19 −116.19°) [3] provide orthogonal identity verification parameters. Laboratories performing HPLC, LC-MS, or NMR-based phytochemical profiling of plant extracts—particularly from Thalictrum, Sisymbrium, Cassia, or Verbena species—require authentic Thalictiin standard to avoid misidentification of the 7-O-galactoside as the 7-O-glucoside.

In Vitro Hepatic Transporter Interaction Screening

The high predicted probability of OATP1B1 inhibition (95.14%) and OATP1B3 inhibition (94.80%) [4] positions Thalictiin as a candidate compound for in vitro transporter interaction screening panels. Researchers evaluating flavonoid glycoside effects on hepatic drug uptake transporters should include Thalictiin to experimentally validate these predictions and assess whether the galactoside moiety confers differential transporter interaction compared to glucoside analogs. This is particularly relevant for labs studying natural product-drug interaction potential.

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